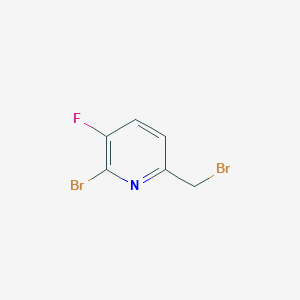

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Description

Molecular Formula: C₆H₄Br₂FN

Molecular Weight: 268.92 g/mol

CAS Number: 1227574-68-6

Structure: A pyridine ring substituted with two bromine atoms (at positions 2 and 6-methyl) and one fluorine atom (position 3).

This compound is a halogenated pyridine derivative with dual bromine substituents, making it highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Its structure is tailored for pharmaceutical intermediate synthesis, particularly in the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

2-bromo-6-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRFFZLNNYPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-6-(bromomethyl)-3-fluoropyridine is a pyridine derivative characterized by its unique molecular structure, which includes a bromine atom at the 2-position, a bromomethyl group at the 6-position, and a fluorine atom at the 3-position. Despite its complex structure and potential applications in organic synthesis, there is currently limited data regarding its biological activity and mechanisms of action.

The molecular formula of 2-Bromo-6-(bromomethyl)-3-fluoropyridine is C_7H_6Br_2F_N, with a molecular weight of approximately 268.91 g/mol. The compound typically appears as a white to light yellow solid and exhibits polar characteristics due to the presence of electronegative atoms like bromine and fluorine, which influence its solubility and reactivity in biological systems.

Current Research Findings

As of now, there is no established mechanism of action for 2-Bromo-6-(bromomethyl)-3-fluoropyridine in biological systems, as it has not been extensively studied. The absence of biological evaluations limits our understanding of its potential therapeutic applications or toxicity profiles. However, studies on similar compounds suggest that modifications in the pyridine structure can significantly affect biological activity.

For instance, derivatives of pyridine have shown varying antibacterial activities. A study highlighted that certain fluoropyridine derivatives exhibited potent antibacterial effects against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL . These findings indicate that while 2-Bromo-6-(bromomethyl)-3-fluoropyridine itself has not been tested, structurally similar compounds may offer insights into its potential biological properties.

Comparative Analysis with Related Compounds

To better understand the possible biological activity of 2-Bromo-6-(bromomethyl)-3-fluoropyridine, it is useful to compare it with other related compounds. Below is a table summarizing key features and potential biological activities of similar pyridine derivatives:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 | Methyl group at position 6 | Moderate antibacterial activity |

| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | Amino group substitution | Potential antibacterial activity |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | Difluoromethyl group | Enhanced lipophilicity |

| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | Trifluoromethyl group | Significant electronic effects |

| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | Methyl substitution affecting chemical behavior | Varies based on substitution |

This table illustrates how variations in substituent groups can significantly alter both chemical reactivity and biological activity while maintaining a core pyridine structure.

Case Studies

While specific studies on 2-Bromo-6-(bromomethyl)-3-fluoropyridine are lacking, analogous compounds have been evaluated for their antibacterial properties. For example, novel derivatives containing fluorinated pyridines have shown promising results against resistant strains of bacteria. One study reported that certain derivatives could inhibit biofilm formation and exhibited low cytotoxicity towards mammalian cells . These findings suggest that similar evaluations for 2-Bromo-6-(bromomethyl)-3-fluoropyridine could yield valuable insights into its potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity, stability, and applications of halogenated pyridines depend on substituent positions, halogen types (Br, Cl, F), and additional functional groups. Below is a comparative analysis:

Key Research Findings

Structure-Activity Relationship (SAR)

Preparation Methods

Bromination and Bromomethylation Using N-Bromosuccinimide (NBS)

A widely employed method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often combined with radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted in inert solvents like tetrachloromethane or dichloromethane under reflux or irradiation conditions.

-

- Starting from 3-fluoropyridine derivatives with methyl substituents, NBS is added in the presence of a radical initiator.

- The reaction is maintained at approximately 80°C or under UV irradiation for about 1 hour.

- This leads to bromination at the 2-position and bromomethylation at the 6-position via radical substitution.

Reported yields: Approximately 90-95% yield for the bromomethylated product under optimized conditions.

Reference: Liu et al. (2003) demonstrated this approach for related compounds with yields around 95% using NBS/dibenzoyl peroxide in tetrachloromethane at 80°C for 1 hour.

Multi-Step Synthesis via Aminopyridine Intermediates and Improved Balz-Schiemann Fluorination

Another approach involves starting from aminopyridine precursors followed by bromination and fluorination steps:

Step 1: Bromination of aminopyridines or nitropyridines at the methyl position using reagents such as phosphorus tribromide or tribromophosphorus oxide at elevated temperatures (110-130°C) in solvents like acetonitrile.

Step 2: Reduction of nitro groups to amino groups using Raney nickel under hydrogen pressure (~40 psi) in methanol.

Step 3: Fluorination via an improved Balz-Schiemann reaction, which involves diazotization and fluorination under milder conditions than traditional methods, enhancing yield and reducing side reactions.

This method is suitable for industrial scale due to mild reaction conditions and high yields (over 90% in bromination and reduction steps).

Reference: Chinese patent CN102898358A describes this method for fluoropyridine compounds, including brominated derivatives, highlighting its scalability and efficiency.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), radical initiator (AIBN, dibenzoyl peroxide) | 80°C or irradiation | 1-6 hours | 90-95 | Inert solvents (CCl4, CH2Cl2) |

| Bromination of methyl | Tribromophosphorus oxide, acetonitrile | 110-130°C | 3 hours | ~93 | Followed by quenching with ice/water |

| Reduction of nitro to amino | Raney nickel, H2 pressure (40 psi), methanol | Room temperature | 5 hours | 90 | Filtration and recrystallization |

| Fluorination (Balz-Schiemann) | Diazotization and fluorination under mild conditions | Ambient to moderate | Variable | High | Improved method reduces side reactions |

Summary Table of Preparation Routes

| Methodology | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| NBS Bromination & Bromomethylation | 3-Fluoropyridine methyl derivatives | NBS, AIBN/dibenzoyl peroxide | Radical bromination | High yield, straightforward | Requires radical initiators |

| Aminopyridine Bromination & Fluorination | Aminopyridine or nitropyridine | Tribromophosphorus oxide, Raney Ni, Balz-Schiemann reagents | Bromination, reduction, fluorination | Mild conditions, scalable | Multi-step, requires hydrogenation |

Research Findings and Industrial Relevance

- The use of NBS with radical initiators remains the most common laboratory-scale method due to its efficiency and simplicity.

- The improved Balz-Schiemann fluorination combined with bromination offers a robust industrial route, minimizing harsh conditions and improving yields.

- Reaction parameters such as temperature, solvent choice, and reaction time critically influence yield and purity.

- Control over regioselectivity is essential to obtain the desired 2-bromo-6-(bromomethyl)-3-fluoropyridine rather than isomeric products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-bromo-6-(bromomethyl)-3-fluoropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of a pre-functionalized pyridine scaffold. For example, bromomethylation at the 6-position of 3-fluoropyridine derivatives may involve radical bromination or substitution reactions using reagents like bromotrimethylsilane (as seen in analogous syntheses of 2-bromo-6-methylpyridine ). Key parameters include temperature control (e.g., 60–80°C for bromomethylation), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of brominating agents. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Analytical Approach :

- ¹H/¹³C NMR : Resolve substituent positions on the pyridine ring. For instance, the deshielding effect of fluorine at C3 and bromine at C2/C6 can be observed in chemical shifts .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₄Br₂FN: ~295.84 g/mol) and isotopic patterns (Br²⁷/⁸¹ doublets) .

- FT-IR : Identify C-F (1100–1200 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How do bromine and fluorine substituents affect the electronic properties and regioselectivity of subsequent reactions (e.g., cross-coupling)?

- Electronic Effects :

- The electron-withdrawing fluorine at C3 decreases electron density at adjacent positions, potentially directing electrophilic attacks to C4/C5. Bromine at C2/C6 further polarizes the ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Computational studies (DFT) can model charge distribution, as demonstrated in related fluoropyridines where fluorine alters quadrupole moments and magnetic susceptibility anisotropies .

Q. What challenges arise in crystallographic analysis of halogenated pyridines, and how can they be mitigated?

- Crystallization Issues : Heavy atoms (Br, F) increase X-ray absorption, complicating data collection. High-resolution synchrotron sources or cryocooling (100 K) improve diffraction quality .

- Refinement Strategies : SHELXL (via Olex2) is robust for handling disordered bromine positions. For twinned crystals (common in halogenated aromatics), the TwinRotMat tool in SHELXL can refine twin laws .

- Case Study : In 3-fluoropyridine derivatives, fluorine’s electronegativity disrupts π-stacking, necessitating co-crystallization with bulky counterions for stable lattice formation .

Q. How can computational chemistry predict reactivity trends for this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology :

- CNDO/2 or DFT : Calculate π-electron density maps to identify electrophilic hotspots. For example, fluoropyridines exhibit reduced nonlocal magnetic susceptibilities, correlating with reactivity at meta/para positions .

- Transition-State Modeling : Use Gaussian or ORCA to simulate SNAr mechanisms, accounting for solvation effects (e.g., DMSO as a polar aprotic solvent). Activation energies for Br vs. F displacement can guide synthetic routes .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for halogenated pyridines: How to resolve experimental inconsistencies?

- Root Causes : Variations may arise from impurities (e.g., residual solvents in bromomethylation) or polymorphism.

- Resolution :

- DSC/TGA : Confirm thermal stability and phase transitions. For example, 2-bromo-6-methylpyridine melts at 30–35°C but may supercool in impure samples .

- Recrystallization : Reproduce results using multiple solvents (hexane vs. ethanol) to isolate polymorphs .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.